![molecular formula C5H10O5 B583495 D-[5-13C]arabinose CAS No. 139657-60-6](/img/structure/B583495.png)
D-[5-13C]arabinose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-[5-13C]arabinose is a stable isotope-labeled compound of D-arabinose, a naturally occurring pentose sugar. The “13C” label indicates that the carbon at the fifth position in the molecule is the carbon-13 isotope, which is a non-radioactive, stable isotope of carbon. This labeling is particularly useful in various scientific research applications, including metabolic studies and tracing biochemical pathways.
作用机制
Target of Action
D-arabinose-5-13C primarily targets cancer cells, particularly breast cancer cells . The compound’s role is to inhibit the proliferation of these cells .
Mode of Action
D-arabinose-5-13C interacts with its targets by inducing autophagy, a cellular process that removes unnecessary or dysfunctional components . This interaction leads to changes in the cell cycle, resulting in cell cycle arrest . Specifically, D-arabinose-5-13C exposure results in G2/M cell cycle restriction and the ectopic expression of cell cycle-related proteins .
Biochemical Pathways
D-arabinose-5-13C affects the p38 MAPK signaling pathway . This pathway is involved in cellular responses to a variety of external stress signals. D-arabinose-5-13C is positively associated with autophagy and the activation of the p38 MAPK signaling pathway in breast cancer cells .
Pharmacokinetics
It is known that d-arabinose-5-13c is a stable compound , which suggests that it may have suitable bioavailability for therapeutic applications.
Result of Action
The action of D-arabinose-5-13C leads to significant molecular and cellular effects. It dramatically inhibits the proliferation of cells in a dose-dependent manner . This inhibition is relevant to cell cycle arrest, as demonstrated by G2/M cell cycle restriction and ectopic expression of cell cycle-related proteins . In vivo treatment with D-arabinose-5-13C could significantly inhibit xenograft growth of breast cancer cells .
生化分析
Biochemical Properties
D-arabinose-5-13C interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the metabolism of filamentous fungi and xylose-fermenting yeasts, where it is metabolized into xylulose-5-P via an oxidoreductive pathway .
Cellular Effects
D-arabinose-5-13C has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to induce cell cycle arrest in breast cancer cells by promoting autophagy via the p38 MAPK signaling pathway . This indicates that D-arabinose-5-13C can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of D-arabinose-5-13C involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to trigger cell cycle arrest by inducing autophagy through the activation of the p38 MAPK signaling pathway in breast cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of D-arabinose-5-13C can vary with different dosages. For instance, it has been found that D-arabinose can significantly inhibit the growth of breast cancer xenografts in mice
Metabolic Pathways
D-arabinose-5-13C is involved in various metabolic pathways. For instance, it is metabolized into xylulose-5-P via an oxidoreductive pathway in filamentous fungi and xylose-fermenting yeasts . This process involves various enzymes and cofactors.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of D-[5-13C]arabinose typically involves the incorporation of the carbon-13 isotope into the D-arabinose molecule. One common method involves the use of labeled precursors such as D-glucose-6-13C, which undergoes a series of enzymatic or chemical reactions to yield this compound . The reaction conditions often include specific catalysts and controlled environments to ensure the high purity and yield of the labeled compound.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of fermentation processes with genetically modified microorganisms that can incorporate the carbon-13 isotope into the sugar molecule. These methods are designed to produce large quantities of the compound with high isotopic purity and consistency .
化学反应分析
Types of Reactions
D-[5-13C]arabinose can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form D-arabinonic acid.
Reduction: It can be reduced to form D-arabitol.
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and various organic reagents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include D-arabinonic acid, D-arabitol, and various substituted derivatives of this compound, depending on the specific reagents and conditions used .
科学研究应用
D-[5-13C]arabinose has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism.
Biology: The compound is used in studies involving the biosynthesis of nucleotides and nucleic acids, as well as in the investigation of cellular processes.
Medicine: this compound is used in research related to cancer and other diseases, particularly in understanding the metabolic alterations in diseased cells.
相似化合物的比较
Similar Compounds
D-glucose-13C: Another labeled sugar used in metabolic studies.
D-ribose-13C: Used in research related to nucleotide biosynthesis.
D-mannose-13C: Utilized in studies of glycosylation processes.
Uniqueness
D-[5-13C]arabinose is unique in its specific labeling at the fifth carbon position, which makes it particularly useful for studying specific metabolic pathways and reactions that involve this position. Its stable isotope labeling also provides a non-radioactive and safe option for various research applications .
属性
IUPAC Name |
(2S,3R,4R)-2,3,4,5-tetrahydroxy(513C)pentanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMYPHUHKUWMLA-XGKUUUNUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([C@H]([C@H]([C@@H](C=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene](/img/structure/B583413.png)
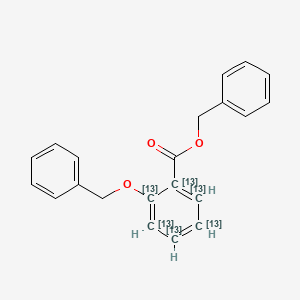
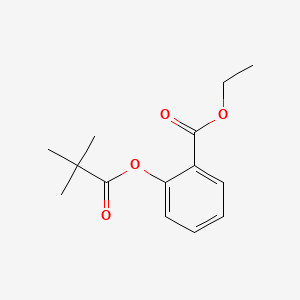
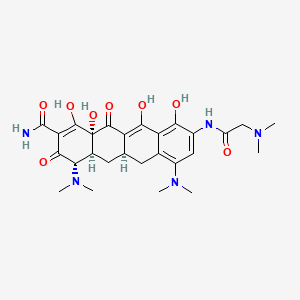
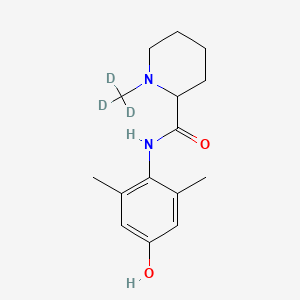
![3h-[1,2]Oxathiolo[4,3-c]pyridine](/img/structure/B583427.png)
![N-[1,2-13C2]Acetyl-D-[UL-13C6]glucosamine](/img/structure/B583428.png)

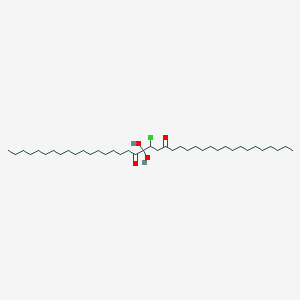


![2-[2-(Dimethylamino)ethyl-methylamino]ethanol;2-ethylhexanoic acid](/img/structure/B583435.png)
